1-Butyl-1,2-dihydronaphthalene, also known as 1,1,6-trimethyl-1,2-dihydronaphthalene, is an organic compound classified within the naphthalene family. Naphthalenes are characterized by their structure consisting of two fused benzene rings. This compound is primarily recognized for its role in the aroma profile of certain wines, particularly Riesling, where it contributes a distinctive petrol-like note during aging .
The compound can be sourced from various natural processes, including fermentation in yeast species such as Saccharomyces cerevisiae, which has been documented to produce related compounds . In terms of classification:
1-Butyl-1,2-dihydronaphthalene can be synthesized through several methods:
The synthesis often requires careful control of temperature and pressure to ensure optimal yields. For example, catalytic hydrogenation typically operates under high pressure (around 50-100 atm) and moderate temperatures (around 50-100 °C) to facilitate the reaction without over-reduction .
The molecular structure of 1-butyl-1,2-dihydronaphthalene exhibits:
1-Butyl-1,2-dihydronaphthalene participates in various chemical reactions:
For instance, under oxidative conditions using potassium permanganate, 1-butyl-1,2-dihydronaphthalene can yield corresponding ketones. The reaction typically requires careful monitoring to prevent overoxidation .
The mechanism by which 1-butyl-1,2-dihydronaphthalene exerts its effects in biological systems involves its interaction with specific odorant receptors. Recent studies have identified OR8H1 as a receptor selectively tuned to this compound. The binding affinity and activation of this receptor are crucial for the perception of its characteristic aroma .
The effective concentration (EC50) for activating OR8H1 is approximately 32.02 μmol/L, indicating a relatively high sensitivity towards this compound compared to other aromatic compounds .
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